(E)-N-(2,2-dimethylpropylidene)-4-methylbenzenesulfonamide
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Overview
Description
(E)-N-(2,2-dimethylpropylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a 4-methylbenzene ring, with an (E)-2,2-dimethylpropylidene substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,2-dimethylpropylidene)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with (E)-2,2-dimethylpropylideneamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,2-dimethylpropylidene)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
(E)-N-(2,2-dimethylpropylidene)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-N-(2,2-dimethylpropylidene)-4-methylbenzenesulfonamide involves the inhibition of bacterial enzymes that are essential for cell wall synthesis. The compound targets the dihydropteroate synthase enzyme, which is involved in the folate synthesis pathway. By inhibiting this enzyme, the compound disrupts the production of folate, leading to the inhibition of bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-dimethylpropylidene)-4-methylbenzenesulfonamide
- N-(2,2-dimethylpropylidene)-benzenesulfonamide
- N-(2,2-dimethylpropylidene)-4-chlorobenzenesulfonamide
Uniqueness
(E)-N-(2,2-dimethylpropylidene)-4-methylbenzenesulfonamide is unique due to its specific (E)-2,2-dimethylpropylidene substituent, which imparts distinct chemical and biological properties. This structural feature enhances its stability and reactivity compared to other similar compounds, making it a valuable reagent in various chemical and biological applications.
Properties
Molecular Formula |
C12H17NO2S |
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Molecular Weight |
239.34 g/mol |
IUPAC Name |
(NE)-N-(2,2-dimethylpropylidene)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H17NO2S/c1-10-5-7-11(8-6-10)16(14,15)13-9-12(2,3)4/h5-9H,1-4H3/b13-9+ |
InChI Key |
DULNKYMOUVNSIF-UKTHLTGXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/C(C)(C)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=CC(C)(C)C |
Origin of Product |
United States |
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